molecular formula C16H13ClF3N3 B2803464 2-(6-chloro-3-pyridinyl)-1-isopropyl-5-(trifluoromethyl)-1H-1,3-benzimidazole CAS No. 400074-14-8

2-(6-chloro-3-pyridinyl)-1-isopropyl-5-(trifluoromethyl)-1H-1,3-benzimidazole

Cat. No.: B2803464
CAS No.: 400074-14-8
M. Wt: 339.75
InChI Key: SQCAMOXNFHVIKF-UHFFFAOYSA-N
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Description

2-(6-Chloro-3-pyridinyl)-1-isopropyl-5-(trifluoromethyl)-1H-1,3-benzimidazole is a heterocyclic compound featuring a benzimidazole core substituted with a 6-chloro-3-pyridinyl group at position 2, an isopropyl group at position 1, and a trifluoromethyl (CF₃) group at position 3. The benzimidazole scaffold is notable for its pharmacological relevance, particularly in antiviral and anticancer agents. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the chloro-pyridinyl moiety may contribute to target binding affinity .

Properties

IUPAC Name

2-(6-chloropyridin-3-yl)-1-propan-2-yl-5-(trifluoromethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3N3/c1-9(2)23-13-5-4-11(16(18,19)20)7-12(13)22-15(23)10-3-6-14(17)21-8-10/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQCAMOXNFHVIKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)C(F)(F)F)N=C1C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analog: Asundexian (Radiolabeled Benzimidazole Derivative)

Key Structural Features :

  • Core: Combines a pyridinone ring with a benzimidazole-like structure.
  • Substituents: 5-methoxy, 4-(trifluoromethyl)-1H-1,2,3-triazol-1-ylphenyl, and radiolabeled ([¹⁴C] or [³H]) carbonyl groups .

Comparison :

  • Substituents: Both compounds feature trifluoromethyl groups, but asundexian’s radiolabeling enables pharmacokinetic tracking, unlike the non-labeled target compound.
  • Applications : Asundexian is utilized in metabolic studies, whereas the target compound’s unmodified structure suggests broader preclinical exploration .

Structural Analog: (R,R,R)-Aprepitant

Key Structural Features :

  • Core: Morpholino-triazolone scaffold.
  • Substituents: Bis(trifluoromethyl)phenyl, fluorophenyl, and morpholino groups .

Comparison :

  • Trifluoromethyl Groups : Aprepitant incorporates two CF₃ groups, enhancing steric bulk and metabolic resistance compared to the single CF₃ in the target compound.
  • Biological Activity : Aprepitant is a clinically approved NK1 receptor antagonist, whereas the target benzimidazole’s mechanism remains unspecified.
  • Solubility: Aprepitant’s morpholino group improves aqueous solubility, a feature absent in the target compound’s isopropyl substituent .

Structural Analog: Compound 39 (Benzimidazole Derivative)

Key Structural Features :

  • Core: Benzimidazole with pyrazolo[1,5-a]pyrimidinyl and morpholinyl groups.
  • Substituents: Difluoromethyl (CF₂H) and cyclopropylcarbonylpiperazine .

Comparison :

  • Polarity : The morpholinyl and pyrazolo-pyrimidinyl groups in Compound 39 increase polarity, likely improving solubility compared to the target’s chloro-pyridinyl and isopropyl groups.
  • Synthesis : Both compounds employ amidation reactions, but Compound 39 uses HATU/TEA activation, reflecting modern synthetic trends .

Data Table: Substituent Effects and Functional Comparisons

Compound Core Structure Key Substituents Notable Properties
Target Compound Benzimidazole 6-Chloro-3-pyridinyl, isopropyl, CF₃ High lipophilicity, metabolic stability
Asundexian Pyridinone-Benzimidazole 5-Methoxy, CF₃, radiolabeled carbons Radiolabeled pharmacokinetic tracer
(R,R,R)-Aprepitant Morpholino-Triazolone Bis(CF₃)phenyl, fluorophenyl NK1 antagonism, enhanced solubility
Compound 39 Benzimidazole CF₂H, morpholinyl, pyrazolo-pyrimidine Improved polarity, synthetic versatility

Critical Analysis of Substituent Impacts

  • Trifluoromethyl vs. Difluoromethyl : The CF₃ group in the target compound offers greater electron-withdrawing effects and metabolic stability than CF₂H in Compound 39, but may reduce solubility.
  • Chloro-pyridinyl vs. Morpholinyl : The chloro-pyridinyl group in the target compound likely enhances aromatic stacking interactions, whereas morpholinyl groups (e.g., in Aprepitant) improve solubility.
  • Radiolabeling: Asundexian’s isotopic labeling enables precise metabolic tracking, a feature absent in the non-labeled target compound .

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